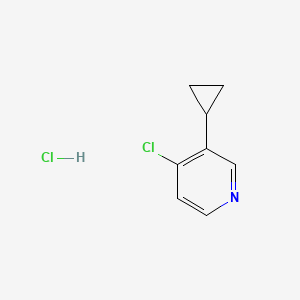

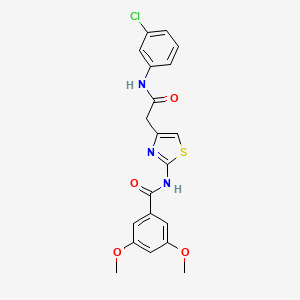

![molecular formula C19H14N2O3S B2448233 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 314275-35-9](/img/structure/B2448233.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5,6-dimethylbenzo[d]thiazol-2-amine was prepared via the reaction of 3,4-dimethylaniline, potassium thiocyanate, and bromine. This compound was then acetylated with chloroacetyl chloride to afford 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated by spectroscopic methods . Thiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and depend on the substituents on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the presence of functional groups can be confirmed using FTIR spectroscopy .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives have been synthesized using microwave irradiation, showing considerable potential in antimicrobial activity against various bacterial strains and demonstrating significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Structural Analysis and Molecular Geometry

- The compound's structure, involving a carboxamide group bonded to a furan ring and other heterocyclic groups, has been studied, revealing extensive intermolecular hydrogen-bonding interactions and significant molecular geometry data (Zhao & Zhou, 2009).

Antioxidant and Antibacterial Potential

- Designed and synthesized as potential antioxidant and antibacterial agents, these compounds have shown promising results in in vitro evaluations, with some derivatives displaying good antioxidant and antibacterial activities (Gadhave et al., 2022).

Potential as Adenosine Receptor Ligands

- Research indicates the compound's potential as ligands for human adenosine receptors, important for various therapeutic applications. The structural and molecular data obtained from these studies can aid in understanding ligand-receptor binding (Cagide et al., 2015).

Applications in Chemistry and Biology

- There have been developments in novel organic ligands and metal complexes using variations of the compound, with applications in chemistry and biology, including spectroscopic studies and electrochemical investigations (Myannik et al., 2018).

Wirkmechanismus

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Similar compounds have shown to inhibit cox-1 and cox-2 enzymes, which are key players in the inflammatory response . These compounds have also demonstrated the ability to inhibit albumin denaturation .

Biochemical Pathways

Based on the anti-inflammatory activity of similar compounds, it can be inferred that it may affect the cyclooxygenase pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Pharmacokinetics

The adme prediction study for similar compounds suggests that they may possess good pharmacokinetic profiles .

Result of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities . They have also demonstrated cytotoxic activity on human tumor cell lines .

Zukünftige Richtungen

Thiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on the design and synthesis of new thiazole derivatives, investigation of their biological activities, and optimization of their properties for potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWRMYAVMKEKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

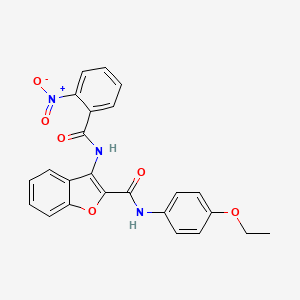

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2448154.png)

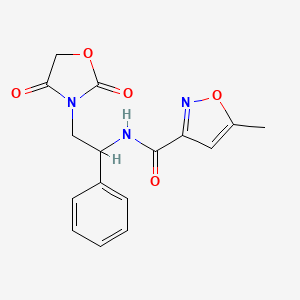

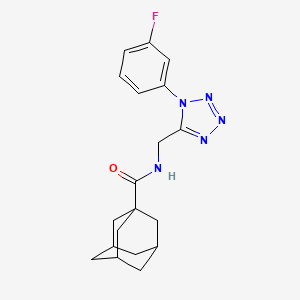

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2448156.png)

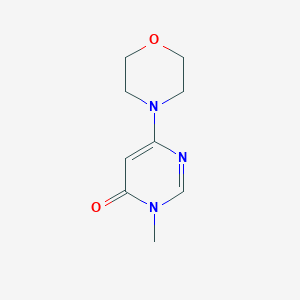

![3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether](/img/structure/B2448158.png)

![3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2448159.png)

![[5-Chloro-2-(propylsulfonyl)phenyl]amine](/img/structure/B2448161.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2448164.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2448172.png)

![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)